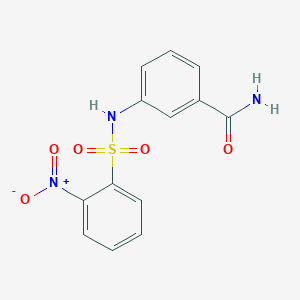
3-(2-NITROBENZENESULFONAMIDO)BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-NITROBENZENESULFONAMIDO)BENZAMIDE is a chemical compound with the molecular formula C13H11N3O5S It is known for its unique structure, which includes a benzamide core substituted with a nitrophenyl sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-NITROBENZENESULFONAMIDO)BENZAMIDE typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
化学反应分析
Types of Reactions
3-(2-NITROBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 3-{[(2-Aminophenyl)sulfonyl]amino}benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the amino group.
科学研究应用
3-(2-NITROBENZENESULFONAMIDO)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-NITROBENZENESULFONAMIDO)BENZAMIDE depends on its interaction with molecular targets. The nitrophenyl sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with enzyme function and signal transduction pathways.
相似化合物的比较
Similar Compounds
3-{[(4-Nitrophenyl)sulfonyl]amino}benzamide: Similar structure but with the nitro group in the para position.
3-{[(2-Methylphenyl)sulfonyl]amino}benzamide: Similar structure but with a methyl group instead of a nitro group.
3-{[(2-Chlorophenyl)sulfonyl]amino}benzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-(2-NITROBENZENESULFONAMIDO)BENZAMIDE is unique due to the presence of the nitro group in the ortho position, which can significantly influence its chemical reactivity and biological activity. The nitro group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the specific arrangement of functional groups can lead to unique interactions with biological targets, potentially resulting in distinct therapeutic effects.
属性
分子式 |
C13H11N3O5S |
|---|---|
分子量 |
321.31g/mol |
IUPAC 名称 |
3-[(2-nitrophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C13H11N3O5S/c14-13(17)9-4-3-5-10(8-9)15-22(20,21)12-7-2-1-6-11(12)16(18)19/h1-8,15H,(H2,14,17) |
InChI 键 |
WMUODVQJKLVMSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C(=O)N |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ETHYL (8Z)-4-METHYL-8-[[3-(4-METHYLPHENYL)-1-PHENYL-PYRAZOL-4-YL]METHYLIDENE]-9-OXO-2-PHENYL-7-THIA-1,5-DIAZABICYCLO[4.3.0]NONA-3,5-DIENE-3-CARBOXYLATE](/img/structure/B406403.png)
![methyl 2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406407.png)
![methyl 7-methyl-2-(1-naphthylmethylene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406408.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,6-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406411.png)
![4-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406412.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406414.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406415.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406416.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406417.png)
![ethyl (2Z)-2-(1-acetyl-2-oxoindol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406419.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406420.png)
![ethyl (2Z)-5-(4-tert-butylphenyl)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406421.png)
![ethyl (2Z)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406424.png)
![methyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406426.png)
